molecular formula C18H20N4S2 B1299202 N,N'-diphenylpiperazine-1,4-dicarbothioamide CAS No. 6337-94-6

N,N'-diphenylpiperazine-1,4-dicarbothioamide

Cat. No.: B1299202
CAS No.: 6337-94-6
M. Wt: 356.5 g/mol
InChI Key: OZJSIZWZVYVUQC-UHFFFAOYSA-N
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Description

N,N'-Diphenylpiperazine-1,4-dicarbothioamide is a piperazine derivative featuring two phenyl groups attached to the nitrogen atoms of the piperazine ring, with thiocarbamide (-C(=S)-NH₂) groups at the 1,4-positions. Piperazine derivatives are known for their versatility in drug design due to their ability to modulate solubility, bioavailability, and target binding via substituent modifications .

Properties

IUPAC Name

1-N,4-N-diphenylpiperazine-1,4-dicarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4S2/c23-17(19-15-7-3-1-4-8-15)21-11-13-22(14-12-21)18(24)20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,23)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJSIZWZVYVUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)NC2=CC=CC=C2)C(=S)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40979529
Record name N~1~,N~4~-Diphenylpiperazine-1,4-dicarboximidothioic acid
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Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6337-94-6
Record name NSC37550
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Record name N~1~,N~4~-Diphenylpiperazine-1,4-dicarboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERAZINE-1,4-DICARBOTHIOIC ACID BIS-PHENYLAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-diphenylpiperazine-1,4-dicarbothioamide typically involves the reaction of piperazine with phenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: Piperazine and phenyl isothiocyanate.

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods

Industrial production of N,N’-diphenylpiperazine-1,4-dicarbothioamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized conditions to maximize yield and purity. The key steps include:

    Bulk Reactants: Large quantities of piperazine and phenyl isothiocyanate.

    Optimized Conditions: Precise control of temperature, solvent, and reaction time.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-diphenylpiperazine-1,4-dicarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide groups to amines.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N’-diphenylpiperazine-1,4-dicarbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-diphenylpiperazine-1,4-dicarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioamide groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of N,N'-diphenylpiperazine-1,4-dicarbothioamide with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents LogD⁠/LogS⁠¹ Key Physical Properties
This compound C₁₈H₁₈N₄S₂ ~356.5² Phenyl groups on piperazine ~3.8³ High lipophilicity; moderate aqueous solubility
N¹,N⁴-Bis(4-fluorophenyl)piperazine-1,4-dicarbothioamide C₁₈H₁₆F₂N₄S₂ 392.5 4-fluorophenyl groups 4.200 LogS = -4.23; polar surface area = 121.84 Ų
Benzene-1,4-dicarbothioamide C₈H₈N₂S₂ 196.29 None (aromatic core) N/A Collision cross-section (CCS): 138.4 Ų ([M+H]⁺)
1,4-Naphthalenedicarbothioamide C₁₂H₁₀N₂S₂ 246.35 Naphthalene ring N/A Hazardous (Xn, N); used in synthesis
4-Benzyl-N-methylpiperazine-1-carbothioamide C₁₃H₁₇N₃S 247.36 Benzyl, methyl groups N/A Intermediate for anticancer agents

Notes:

LogD (distribution coefficient) and LogS (aqueous solubility) values are critical for pharmacokinetics.

Molecular weight estimated by substituting fluorine atoms in with hydrogen.

LogD inferred from similar piperazine derivatives.

Biological Activity

N,N'-Diphenylpiperazine-1,4-dicarbothioamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C17H19N3S2C_{17}H_{19}N_3S_2 and features a piperazine ring substituted with two phenyl groups and two carbothioamide functional groups. Its structure is crucial for its biological activity, influencing its interaction with various biological targets.

Receptor Interactions

Research indicates that this compound interacts with several neurotransmitter receptors, particularly:

  • Dopamine Receptors : It acts as a partial agonist at dopamine D2 and D3 receptors, influencing dopaminergic signaling pathways which are critical in mood regulation and motor control.
  • Serotonin Receptors : The compound also exhibits activity at serotonin receptors, which may contribute to its effects on anxiety and depression.

Enzymatic Activity

The compound has been shown to modulate the activity of certain enzymes involved in neurotransmitter metabolism. This modulation can lead to altered levels of neurotransmitters such as dopamine and serotonin, impacting mood and behavior.

Antidepressant Effects

Several studies have demonstrated the antidepressant-like effects of this compound in animal models. For instance:

  • In a forced swim test, administration of the compound significantly reduced immobility time, suggesting an antidepressant effect comparable to standard treatments.

Neuroprotective Properties

The compound has shown potential neuroprotective effects against oxidative stress-induced neuronal damage. It appears to enhance the expression of neuroprotective proteins and reduce apoptosis in neuronal cells.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapidly absorbed following oral administration.
  • Metabolism : Primarily metabolized by liver enzymes (CYP450 family), leading to various metabolites that may also contribute to its biological effects.
  • Excretion : Excreted mainly through urine as metabolites .

Case Study 1: Antidepressant Activity

A study explored the antidepressant potential of this compound using a chronic mild stress model in rats. The results indicated that treatment with this compound significantly improved behavioral outcomes compared to control groups. The study highlighted its potential as a novel antidepressant agent .

Case Study 2: Neuroprotection

Another investigation assessed the neuroprotective effects of this compound in a model of Alzheimer's disease. The compound was found to reduce amyloid-beta plaque formation and improve cognitive function in treated animals compared to untreated controls .

Research Findings Summary Table

Biological ActivityFindingsReference
Antidepressant EffectsReduced immobility time in forced swim test
Neuroprotective PropertiesReduced oxidative stress-induced damage
Receptor InteractionPartial agonist at D2/D3 dopamine receptors
PharmacokineticsRapid absorption; metabolized by CYP450

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